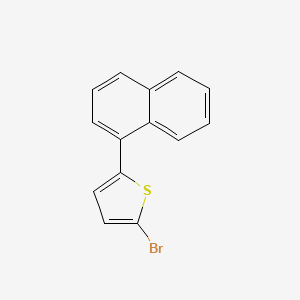

2-Bromo-5-(naphthalen-1-yl)thiophene

Description

Significance of Thiophene (B33073) and Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry

Thiophene and naphthalene are fundamental aromatic structures that serve as cornerstones in the synthesis of a vast array of organic molecules. numberanalytics.com Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a crucial building block in pharmaceuticals and materials science. numberanalytics.comwisdomlib.org Its unique electronic properties and reactivity make it a versatile component in the development of drugs such as the NSAID lornoxicam (B1675139) and antihistamines. numberanalytics.comwikipedia.org The thiophene nucleus is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without a loss of activity. wikipedia.org Thiophene and its derivatives are integral to the creation of organic electronics, including polymers for photovoltaics. numberanalytics.com

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene rings. vedantu.comalgoreducation.com It is a cornerstone for understanding more complex aromatic systems. vedantu.com Industrially, naphthalene is a vital precursor for producing phthalic anhydride, which is then used to manufacture plastics, dyes, and resins. numberanalytics.comvedantu.com Naphthalene derivatives are also employed in the synthesis of various pharmaceuticals, agrochemicals, and as surfactants. numberanalytics.comvedantu.com The fused-ring structure of naphthalene makes it more reactive than benzene, offering a distinct platform for chemical modifications and the construction of complex molecular architectures. vedantu.com

Role of Halogenated Thiophenes as Synthetic Intermediates

Halogenated thiophenes are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The halogen atom, typically bromine or chlorine, serves as an excellent leaving group or a handle for further functionalization through various cross-coupling reactions. Thiophene itself is highly susceptible to electrophilic attack at the 2- and 5-positions, making halogenation a straightforward process. wikipedia.org Bromination of thiophene, for instance, occurs at a rate 107 times faster than that of benzene. wikipedia.org

These halogenated derivatives are precursors for creating more complex molecules. sciforum.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are commonly used to form new carbon-carbon bonds by coupling the halogenated thiophene with organoboron or organozinc compounds, respectively. researchgate.net This methodology allows for the precise introduction of aryl groups and the construction of extended π-conjugated systems. sciforum.net For example, 2-bromo-5-alkylthiophenes are popular end-capping reagents in the synthesis of semiconducting oligomers and polymers, where the bromine provides a site for facile functionalization. ossila.com The electrochemical reduction of polyhalogenated thiophenes can also be controlled to selectively produce less-halogenated thiophene derivatives. cdnsciencepub.com

Rationale for Investigating 2-Bromo-5-(naphthalen-1-yl)thiophene within π-Conjugated Systems

The investigation of this compound is driven by the goal of creating advanced π-conjugated materials with tailored properties. π-conjugated systems, characterized by alternating single and multiple bonds, are the foundation of modern organic electronics. acs.org The specific combination of naphthalene, thiophene, and a bromine substituent in this molecule offers a strategic design for several reasons.

Firstly, the fusion of the electron-rich thiophene ring with the larger, electron-delocalized naphthalene system creates an extended π-conjugated pathway. This hybridization is expected to influence the material's photophysical properties, such as absorption and emission of light, which is critical for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org The properties of such systems are dependent on the extent of conjugation and the nature of the aromatic units involved. nih.govnagoya-u.ac.jp

Secondly, the naphthalene moiety itself brings unique characteristics. Its rigid, planar structure can enhance intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs). acs.org

Finally, the bromine atom at the 2-position of the thiophene ring is a key synthetic feature. It acts as a versatile chemical handle, allowing for subsequent modifications through cross-coupling reactions. This enables the molecule to be used as a building block for synthesizing even larger, more complex polymers or oligomers with precisely controlled structures and functionalities. This synthetic versatility is essential for tuning the electronic and physical properties of the final materials to meet the specific demands of electronic and photonic devices. acs.org

Overview of Current Research Trajectories in Aryl-Substituted Heterocycles

Current research in aryl-substituted heterocycles is a rapidly advancing field, driven by the demand for novel functional materials and pharmaceuticals. mdpi.com A major focus is on the development of new synthetic methodologies, particularly those employing metal catalysis (e.g., palladium, copper, nickel) and organocatalysis, to create complex heterocyclic systems with high efficiency and selectivity. mdpi.comtubitak.gov.tr

In materials science, research is directed towards designing and synthesizing novel π-conjugated materials based on aryl-substituted heterocycles for applications in organic electronics. acs.org This includes the development of more efficient hole-transporting materials for perovskite solar cells, stable semiconductors for OFETs, and fluorescent materials for OLEDs. acs.org The goal is to establish clear structure-property relationships to fine-tune the optical, electronic, and charge-transport properties of these materials. acs.org

In medicinal chemistry, there is a significant trend in exploring aryl-substituted heterocycles as scaffolds for new therapeutic agents. nih.govmdpi.com For example, nitrogen-containing heterocycles like pyridine, pyrimidine, and pyrazole (B372694) are increasingly found in FDA-approved drugs. acs.org The substitution patterns on the aryl groups are systematically varied to optimize biological activity and pharmacokinetic properties for treating diseases like cancer. mdpi.com The synthesis of diverse libraries of these compounds remains a key strategy in the search for new lead compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-naphthalen-1-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrS/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPARCBDWRZMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698489 | |

| Record name | 2-Bromo-5-(naphthalen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148875-82-5 | |

| Record name | 2-Bromo-5-(naphthalen-1-yl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Naphthalen 1 Yl Thiophene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2-Bromo-5-(naphthalen-1-yl)thiophene identifies the key carbon-carbon bond between the thiophene (B33073) ring at the C5 position and the naphthalene (B1677914) ring at the C1 position as the most logical point for disconnection. This strategic bond cleavage points to two primary synthetic routes, both of which fall under the umbrella of palladium-catalyzed cross-coupling reactions.

The two main retrosynthetic pathways are:

Disconnection via Suzuki-Miyaura Coupling: This approach disconnects the target molecule into a brominated thiophene synthon, such as 2,5-dibromothiophene, and a naphthalene-derived organoboron reagent, specifically 1-naphthaleneboronic acid. Alternatively, the disconnection could yield 1-bromonaphthalene and a 5-bromo-2-thienylboronic acid derivative.

Disconnection via Stille Coupling: This pathway also breaks the same C-C bond, suggesting precursors like a brominated thiophene (e.g., 2,5-dibromothiophene) and an organostannane derivative of naphthalene, such as 1-(tributylstannyl)naphthalene.

Both strategies rely on the selective formation of a single C-C bond on a di-functionalized thiophene precursor, making the synthesis of appropriate halogenated thiophenes a critical preliminary step.

Synthesis of Halogenated Thiophene Precursors

The synthesis of the target compound necessitates a suitably functionalized thiophene precursor, typically a dihalogenated derivative that allows for selective reaction at one position. 2,5-dibromothiophene is a common and logical starting material for this purpose.

The preparation of halogenated thiophenes can be accomplished through several methods. Direct halogenation of thiophene often leads to a mixture of products, but specific reagents and conditions can improve selectivity. For instance, the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl4) is a known method for producing brominated thiophenes researchgate.net. The synthesis of 2,5-dibromothiophene can be achieved by reacting thiophene with two equivalents of bromine in a suitable solvent. The presence of two bromine atoms allows for a subsequent selective cross-coupling reaction at one of the C-Br bonds, leaving the other intact in the final product.

Catalytic Cross-Coupling Approaches for Carbon-Carbon Bond Formation

The formation of the aryl-thiophene linkage in this compound is most effectively achieved using palladium-catalyzed cross-coupling reactions. These reactions offer a versatile and powerful methodology for creating C-C bonds with high efficiency and functional group tolerance rsc.orgwikipedia.org.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex rsc.orgresearchgate.netyoutube.com. For the synthesis of this compound, this protocol would typically involve the reaction of 2,5-dibromothiophene with 1-naphthaleneboronic acid. The reaction is regioselective, with the coupling occurring preferentially at one of the two C-Br bonds of the thiophene ring.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 2,5-dibromothiophene.

Transmetalation: The naphthalene group is transferred from the boronic acid to the palladium complex.

Reductive Elimination: The desired C-C bond is formed as the two organic fragments are eliminated from the palladium center, which regenerates the active palladium(0) catalyst youtube.com.

A representative reaction is the coupling of 2,2'-dibromo-5,5'-bithiophene with phenylboronic acid, which proceeds under specific conditions to yield the mono-arylated product, demonstrating the feasibility of selective coupling researchgate.net.

The success of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction parameters to maximize yield and selectivity. Key factors include the choice of catalyst, base, solvent, and temperature.

Base: A base is required to activate the organoboron species. Common choices include sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and barium hydroxide researchgate.netrsc.orgresearchgate.net.

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a frequently used and effective catalyst for these transformations researchgate.net.

Temperature: Reactions are often heated, typically to around 90°C, to ensure a reasonable reaction rate researchgate.netnih.gov.

Research on the synthesis of similar 5-arylthiophene-2-carboxylate derivatives demonstrated that the choice of solvent significantly impacts the reaction yield, as detailed in the table below nih.gov.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) |

| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (4:1) | 71.5 |

| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | 50.2 |

| Pentyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (4:1) | 75.0 |

| Pentyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Toluene | 33.0 |

This table illustrates the effect of solvent on the yield of Suzuki cross-coupling reactions for the synthesis of various pentyl 5-arylthiophene-2-carboxylate derivatives.

The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of oxidative addition and stabilize the catalytic species orgsyn.org. The use of ligands such as tri-tert-butyl phosphine has been shown to expand the scope of the Stille coupling to include less reactive aryl chlorides, and similar principles apply to Suzuki coupling orgsyn.org.

The solvent system is also critical. As shown in the table above, mixed aqueous solvent systems like 1,4-dioxane/water often provide superior yields compared to anhydrous organic solvents like toluene nih.gov. The water in the mixture can aid in the dissolution of the base and facilitate the transmetalation step. The higher solubility of arylboronic acids in aqueous 1,4-dioxane is cited as a potential reason for the increased yields observed in this solvent system nih.gov.

The Stille coupling offers an alternative, powerful method for forming the C-C bond between the thiophene and naphthalene rings wikipedia.orgorganic-chemistry.org. This reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium wikipedia.org. For the synthesis of the target compound, this would entail reacting 2,5-dibromothiophene with a naphthalene-organostannane, such as 1-(tributylstannyl)naphthalene, in the presence of a palladium catalyst.

A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, which simplifies their handling wikipedia.orgorgsyn.orglibretexts.org. However, a significant drawback is the high toxicity of organotin compounds wikipedia.orgorganic-chemistry.org. The catalytic cycle is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation (where the naphthalene group is transferred from tin to palladium), and reductive elimination libretexts.org. The reaction scope is broad, accommodating a wide variety of coupling partners organic-chemistry.orglibretexts.org. Additives such as copper(I) salts can significantly accelerate the reaction rate harvard.edu.

Negishi Coupling and Other Organometallic Methodologies

Organometallic cross-coupling reactions are powerful tools for the formation of C-C bonds. While the Suzuki-Miyaura coupling is widely used for synthesizing arylthiophenes, the Negishi coupling offers a valuable alternative, particularly due to the reactivity of organozinc reagents. youtube.comyoutube.com

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of synthesizing this compound, the Negishi coupling would involve the reaction of an organozinc derivative of naphthalene with 2,5-dibromothiophene. The catalyst, typically a palladium(0) complex, selectively activates the C-Br bond for coupling. nih.gov

Negishi Coupling Approach:

Reactants : 1-Naphthylzinc halide and 2,5-dibromothiophene.

Catalyst : A palladium(0) complex, such as Pd(PPh₃)₄.

Mechanism : The reaction starts with the oxidative addition of the palladium catalyst to one of the C-Br bonds of 2,5-dibromothiophene. This is followed by transmetalation, where the naphthyl group is transferred from the zinc reagent to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst. youtube.comyoutube.com

While Negishi coupling is effective, other organometallic reactions like Suzuki and Stille couplings are also frequently employed for the synthesis of 2-arylthiophenes. The Suzuki reaction, which uses more stable and less toxic organoboron reagents, is often preferred in both laboratory and industrial settings. researchgate.netnih.gov In a comparative study for the synthesis of a 2-bromo-2'-phenyl-5,5'-bithiophene, the Suzuki reaction was found to provide a higher yield than the Negishi reaction. researchgate.net

The choice of reaction often depends on the functional group tolerance, availability of starting materials, and desired reaction conditions. Microwave-assisted heating has been shown to significantly accelerate these cross-coupling reactions, reducing reaction times from hours to minutes. tandfonline.comcem.com

| Reaction | Organometallic Reagent (R-M) | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | High reactivity of nucleophile, good functional group tolerance. youtube.com | Moisture sensitivity of organozinc reagents. youtube.com |

| Suzuki | Organoboron (R-B(OR)₂) | Reagents are stable, non-toxic, and commercially available; mild reaction conditions. researchgate.netnih.govtubitak.gov.tr | Deboronation can be a side reaction with electron-rich heteroaromatics. nih.gov |

| Stille | Organotin (R-SnR'₃) | Good functional group tolerance, insensitive to moisture. nih.gov | High toxicity of organotin compounds and byproducts. youtube.com |

Direct Arylation Techniques for Thiophene Functionalization

Direct C-H arylation has emerged as a more efficient and sustainable alternative to traditional cross-coupling reactions for functionalizing thiophenes. researchgate.netacs.org This method avoids the need for pre-functionalization (e.g., creating an organometallic reagent) of one of the coupling partners, instead activating a C-H bond directly. nih.gov For the synthesis of this compound, this would involve the direct coupling of 2-bromothiophene (B119243) with a naphthalene derivative.

Direct C-H Arylation Approach:

Reactants : 2-Bromothiophene and 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene).

Catalyst : A palladium catalyst, such as Pd(OAc)₂, often without the need for phosphine ligands. researchgate.net

Base : A base like potassium carbonate is typically required. core.ac.uk

Mechanism : The reaction proceeds via a C-H bond activation/functionalization pathway. The palladium catalyst activates the C-H bond at the 5-position of 2-bromothiophene, which then couples with the naphthalene halide. researchgate.net

A key challenge in the direct arylation of thiophenes is controlling the regioselectivity, as C-H bonds at both the α and β positions are available for activation. However, for 2-substituted thiophenes like 2-bromothiophene, arylation preferentially occurs at the vacant α-position (C-5). nih.gov Another potential issue can be the homocoupling of the thiophene. This can often be minimized by using a large excess of the thiophene reactant. researchgate.net

| Study Focus | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Low-loading catalyst | Pd(OAc)₂ (0.2 mol%) | A range of aryl bromides, including 1-bromonaphthalene, couple efficiently with thiophene in good yields. | researchgate.net |

| Continuous flow synthesis | Pd catalyst with K₂CO₃ packed-bed | Methodology allows for gram-scale synthesis with high productivity (1.1 g/h) and yields up to 90%. | core.ac.uk |

| Synthesis of electronic materials | Palladium-catalyzed direct arylation | Demonstrated higher yields, fewer steps, and lower catalyst loadings compared to traditional methods. | acs.org |

| Arylation of PAHs | Pd/C with aryliodonium salts | Achieved excellent α-selectivity (>94:6) for the arylation of naphthalene. | nih.gov |

Green Chemistry Considerations and Atom Economy in Synthetic Route Design

The principles of green chemistry are increasingly important in designing synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com A key metric for evaluating the "greenness" of a reaction is atom economy, which measures how much of the reactants' mass is incorporated into the final desired product. rsc.org

When comparing the synthetic methodologies for this compound, direct C-H arylation stands out as a significantly greener approach than traditional organometallic cross-coupling reactions.

Atom Economy in Cross-Coupling vs. Direct Arylation :

Direct C-H Arylation : This approach eliminates the pre-functionalization step. The theoretical byproducts are simply a molecule of hydrogen halide (e.g., HBr) and the base used in the reaction. This results in a much higher atom economy, as more of the atoms from the starting materials end up in the product. researchgate.net

Direct arylation aligns with several green chemistry principles:

Waste Prevention : By reducing the number of synthetic steps, direct arylation generates significantly less waste compared to multi-step cross-coupling sequences. acs.org

Atom Economy : As discussed, the inherent design of C-H activation leads to a higher atom economy. rsc.org

While traditional cross-coupling reactions are robust and well-established, the development of direct arylation techniques represents a significant step towards more sustainable chemical manufacturing. researchgate.netacs.org The ability to perform these reactions using heterogeneous catalysts like Pd/C, which can be recovered and reused, further enhances their environmental credentials. nih.gov

Advanced Spectroscopic and Diffraction Based Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-Bromo-5-(naphthalen-1-yl)thiophene by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

In a typical ¹H NMR spectrum, the hydrogen atoms on the thiophene (B33073) ring are expected to appear as distinct doublets in the aromatic region due to spin-spin coupling. The naphthalene (B1677914) moiety would present a more complex set of multiplets corresponding to its seven unique protons. The integration of these signals would correspond to the number of protons in each environment, confirming the 2:7 ratio between the thiophene and naphthalene protons.

The ¹³C NMR spectrum provides complementary data, showing distinct signals for each carbon atom in the molecule. The carbon atom attached to the bromine (C-Br) would appear in a characteristic region, while the other carbons of the thiophene and naphthalene rings would be observed in the aromatic region (typically δ 120-150 ppm). For instance, in unsubstituted thiophene, the carbon atoms resonate around δ 125 ppm. chemicalbook.com In substituted naphthalenes, such as 1-naphthaldehyde, carbon signals appear between δ 124 and 137 ppm. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Thiophene Protons | ¹H | 7.0 - 7.5 | Doublet (d) |

| Naphthalene Protons | ¹H | 7.4 - 8.2 | Multiplet (m) |

| Thiophene Carbons | ¹³C | 110 - 145 | Singlet |

| Naphthalene Carbons | ¹³C | 120 - 135 | Singlet |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is employed to verify the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The nominal molecular weight of the compound (C₁₄H₉BrS) is approximately 289 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

A key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion [M]⁺ and the [M+2]⁺ ion, which are separated by 2 m/z units and have almost equal intensity. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis would likely show the loss of the bromine atom (a peak at [M-79]⁺ and [M-81]⁺) and potential cleavage of the bond between the thiophene and naphthalene rings.

Table 2: Predicted Mass Spectrometry Data for C₁₄H₉BrS

| Ion/Fragment | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₄H₉⁷⁹BrS]⁺ | 287.9663 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺ | [C₁₄H₉⁸¹BrS]⁺ | 289.9642 | Molecular ion with ⁸¹Br isotope; expected to have ~97% the intensity of the M⁺ peak. |

| [M-Br]⁺ | [C₁₄H₉S]⁺ | 209.0425 | Fragment corresponding to the loss of the bromine atom. |

| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127.0548 | Naphthyl cation fragment. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

For this compound, the IR and Raman spectra would display several key bands. The C-H stretching vibrations of the aromatic rings (both thiophene and naphthalene) typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-Br stretching vibration is anticipated at a lower frequency, generally in the 500-600 cm⁻¹ range. The presence of the thiophene ring is confirmed by its characteristic ring vibrations, including the C-S stretching mode, which is often observed between 600 and 800 cm⁻¹. iosrjournals.orguomphysics.net For example, in 2-acetyl-5-bromothiophene, a strong peak at 585 cm⁻¹ is attributed to the C-Br stretch. uomphysics.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Thiophene Ring Breathing | 1350 - 1550 | IR, Raman |

| C-H In-plane Bending | 1000 - 1300 | IR |

| C-S Stretch | 600 - 800 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for Characterizing Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence (fluorescence) emission, characterizes the electronic transitions within the conjugated π-system of the molecule. The conjugation between the naphthalene and thiophene rings is expected to give rise to distinct photophysical properties.

The UV-Vis absorption spectrum, typically measured in a solvent like chloroform (B151607) or methylcyclohexane, would likely show a strong absorption band corresponding to the π-π* electronic transition of the conjugated naphthalene-thiophene system. researchgate.net In similar systems, this is often assigned as the S₀ → S₁ transition. researchgate.net The naphthalene ring's involvement in the conjugated unit, rather than acting as an isolated chromophore, leads to a single, broad absorption band. researchgate.net

Upon excitation at a wavelength within this absorption band, the molecule may exhibit fluorescence. The emission spectrum would typically be a near mirror image of the absorption band, but shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are important parameters that provide insight into the efficiency and dynamics of the emission process. Studies on related naphthalene-oligothiophene compounds show that the naphthalene ring contributes significantly to the π-conjugation length. researchgate.net

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This analysis provides definitive proof of structure, including exact bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal XRD, high-quality crystals of the compound must first be grown. A common and effective technique for organic molecules is the slow evaporation method. researchgate.netresearchgate.net This involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., acetone, methanol, or ethyl acetate) and allowing the solvent to evaporate slowly and undisturbed over several days or weeks at a constant temperature. researchgate.netnih.gov As the solution becomes supersaturated, crystals begin to form and grow.

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a possibility for this compound. Different polymorphs would have distinct crystal structures and, consequently, different physical properties. The specific polymorph obtained can depend on the crystallization conditions, such as the solvent used, the rate of evaporation, and the temperature.

Once a suitable single crystal is obtained, it is mounted on a diffractometer. The instrument, such as a Rigaku or Bruker CCD diffractometer, uses a specific X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. uomphysics.net The diffraction data are collected by rotating the crystal in the X-ray beam, measuring the intensities and positions of the diffracted spots.

The collected data are then processed to determine the unit cell parameters (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. This refinement process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated diffraction intensities, resulting in a final, highly accurate molecular structure.

Table 4: Example of Crystallographic Data to be Determined for this compound

| Parameter | Description | Example Value (from a related compound nih.gov) |

|---|---|---|

| Crystal Data | ||

| Chemical Formula | C₁₄H₉BrS | C₁₂H₆Br₂S₃ |

| Formula Weight | ~289.16 g/mol | 406.17 g/mol |

| Crystal System | To be determined | Orthorhombic |

| Space Group | To be determined | Pcc2 |

| a, b, c (Å) | Unit cell dimensions | a = 7.6216, b = 30.003, c = 5.8841 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 90, γ = 90 |

| Volume (ų) | Volume of the unit cell | 1345.5 |

| Z | Molecules per unit cell | 4 |

| Data Collection | ||

| Radiation type | Mo Kα or Cu Kα | Mo Kα |

| Temperature (K) | Typically 100 K or 293 K | 173 K |

| Refinement | ||

| R₁ [I > 2σ(I)] | Goodness-of-fit indicator | 0.053 |

| wR₂(all data) | Weighted goodness-of-fit | 0.114 |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Naphthalen 1 Yl Thiophene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-Bromo-5-(naphthalen-1-yl)thiophene, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and to elucidate its electronic characteristics. These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic behavior.

The optimized geometry from DFT calculations reveals the most stable three-dimensional arrangement of the atoms in the molecule. This procedure for molecular optimization results in the minimum energy conformation of the structure. The computed geometrical parameters, such as bond lengths and angles, can then be compared with experimental data if available.

A critical aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be delocalized across the electron-rich thiophene (B33073) and naphthalene (B1677914) rings, while the LUMO would also be distributed over the π-conjugated system. The presence of the bromine atom can also influence the orbital energies. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. Theoretical calculations for similar thiophene-based compounds have shown how the nature of substituents can modulate this energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 3.70 |

Note: These values are illustrative and based on typical DFT calculation results for similar aromatic thiophene derivatives.

Visualization of the HOMO and LUMO orbitals provides a qualitative picture of the regions in the molecule that are most likely to be involved in electron donation and acceptance, respectively. This is crucial for predicting the sites of electrophilic and nucleophilic attack.

DFT calculations can also be used to determine the distribution of electronic charge within the molecule. One common method for this is Mulliken population analysis, which assigns partial charges to each atom. This information helps in understanding the molecule's polarity and its interactions with other molecules.

A more intuitive representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP map is plotted on the molecular surface and uses a color scale to indicate regions of varying electrostatic potential. Red regions typically represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur atom of the thiophene ring and the π-electron clouds of the aromatic systems, while the hydrogen atoms and the region around the bromine atom might exhibit a more positive potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.00 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.85 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 4.32 |

Note: These values are illustrative and derived from the hypothetical HOMO/LUMO energies in Table 1.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the molecule in a relevant environment, one can gain insights into intermolecular forces like van der Waals interactions, π-π stacking, and halogen bonding, which govern its macroscopic properties and potential biological activity.

Prediction of Reactivity and Regioselectivity through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for predicting the reactivity and regioselectivity of chemical reactions involving this compound. The information derived from HOMO and LUMO distributions, as well as the MEP map, can be used to identify the most likely sites for chemical attack.

For instance, in electrophilic substitution reactions, the positions with the highest electron density (most negative electrostatic potential) and the largest HOMO coefficients are predicted to be the most reactive. Conversely, in nucleophilic substitution reactions, the sites with the lowest electron density (most positive electrostatic potential) and the largest LUMO coefficients will be favored. The bromine atom on the thiophene ring makes this compound a suitable candidate for cross-coupling reactions, and computational studies can help predict the relative ease of substitution at this position compared to potential reactions on the naphthalene ring.

In Silico Design Principles for Novel Derivatives and Structural Modifications

The insights gained from computational studies on this compound can be leveraged for the in silico design of novel derivatives with tailored properties. By systematically modifying the structure of the parent molecule and recalculating its electronic and structural properties, a virtual library of new compounds can be screened for desired characteristics.

For example, if the goal is to develop a material with a smaller HOMO-LUMO gap for applications in organic electronics, different electron-donating or electron-withdrawing groups could be computationally attached to the thiophene or naphthalene rings. The effect of these substitutions on the frontier orbital energies can be predicted, guiding synthetic efforts toward the most promising candidates. Similarly, if the aim is to enhance the binding affinity of the molecule to a specific biological target, structural modifications can be made to optimize intermolecular interactions, which can be evaluated using molecular docking and MD simulations. This rational design approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Reactivity Profiles and Functionalization Strategies of 2 Bromo 5 Naphthalen 1 Yl Thiophene

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the 2-position of the thiophene (B33073) ring is the most prominent site for functionalization via palladium-catalyzed cross-coupling reactions. This approach allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl halides and organoboron compounds. For 2-Bromo-5-(naphthalen-1-yl)thiophene, this reaction is expected to proceed efficiently at the C-Br bond to introduce a new aryl or heteroaryl substituent. While specific literature examples for this exact substrate are scarce, the reactivity of similar 2-bromothiophene (B119243) derivatives is well-documented. nih.govresearchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ or Na₂CO₃ in a solvent system like 1,4-dioxane/water or toluene. nih.govnih.gov The electronic nature of the coupling partner, an arylboronic acid, can influence reaction yields and times. nih.gov

Similarly, the Stille coupling, which utilizes organostannanes as coupling partners, represents another viable strategy for the arylation of this compound. This reaction is known for its tolerance of a wide variety of functional groups.

Representative Data for Suzuki-Miyaura Coupling of 2-Bromothiophenes:

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 °C, 12h | Good |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C, 12h | Moderate-Excellent |

| 2-Bromothiophene | Various arylboronic acids | Novel Pd(II) Complex | K₂CO₃ | Toluene/H₂O | 100 °C, 2-5h (Microwave) | Good-Excellent |

The Sonogashira coupling provides a direct route to introduce alkyne functionalities, which are valuable synthons for further transformations or for creating conjugated systems. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. It is anticipated that this compound would readily undergo Sonogashira coupling at the bromine position under standard conditions, typically involving a palladium catalyst like Pd(PPh₃)₄, a copper salt such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).

Palladium-catalyzed direct arylation is a modern synthetic tool that forms C-C bonds by activating a C-H bond, thus avoiding the pre-functionalization step required in traditional cross-coupling reactions. For this compound, several C-H bonds are potential sites for direct arylation. The most likely positions for C-H activation on the thiophene ring are the C3 and C4 positions. The regioselectivity would be influenced by the directing effects of the adjacent bromo and naphthyl groups and would require careful optimization of catalysts and reaction conditions to control the outcome. The naphthalene (B1677914) ring also possesses multiple C-H bonds that could potentially be activated.

Electrophilic Aromatic Substitution (EAS) on the Thiophene and Naphthalene Rings

The thiophene ring is generally more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the α-positions (C2 and C5). pearson.com In this compound, both α-positions are occupied. Therefore, electrophilic attack on the thiophene ring would be directed to the β-positions (C3 or C4). The bromine atom is a deactivating but ortho-, para-directing group, while the naphthyl group is an activating, ortho-, para-directing group. The combined electronic effects would likely favor substitution at the C4 position, which is ortho to the activating naphthyl group. Typical EAS reactions include halogenation (e.g., with Br₂ or NBS) and nitration (e.g., with HNO₃/H₂SO₄).

The naphthalene ring is also susceptible to electrophilic substitution. The thiophene substituent acts as an activating group, directing incoming electrophiles to the ortho and para positions of the C1-naphthalene attachment point (i.e., the C2, C4, and C5 positions of the naphthalene ring). The precise regioselectivity would depend on the nature of the electrophile and the reaction conditions, often resulting in a mixture of isomers.

Notably, the synthesis of the title compound itself can be achieved via electrophilic bromination of a precursor, trimethyl-(5-naphthalen-1-ylthiophen-2-yl)-silane, with N-bromosuccinimide (NBS).

Synthesis of this compound via Electrophilic Bromination:

| Substrate | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| trimethyl-(5-naphthalen-1-ylthiophen-2-yl)-silane | N-Bromosuccinimide (NBS) | THF | 25°C, 16h | 92% |

Lithiation and Metalation Reactions for Versatile Functionalization

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can lead to two primary reaction pathways. mt.comvapourtec.com

Halogen-Metal Exchange: At low temperatures (e.g., -78 °C), organolithium reagents like n-BuLi can undergo a rapid halogen-metal exchange with the bromine atom to generate the 2-lithio-5-(naphthalen-1-yl)thiophene intermediate. vapourtec.comyoutube.com This lithiated species is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a new functional group at the 2-position.

Deprotonation (Metalation): Alternatively, a strong, sterically hindered base like LDA may selectively deprotonate one of the acidic C-H bonds on the thiophene ring. mt.comacs.org The most acidic proton on the thiophene ring is expected to be at the C3 position due to the inductive effect of the adjacent bromine atom. This would generate 3-lithio-2-bromo-5-(naphthalen-1-yl)thiophene, a versatile intermediate for introducing substituents at the C3 position.

The choice of base and reaction conditions is therefore crucial for controlling the regiochemical outcome of the functionalization. mt.com

Halogen Dance Reactions and Regiocontrol

The halogen dance is a fascinating rearrangement reaction observed in aryl halides, particularly in heterocyclic systems like bromothiophenes, upon treatment with strong bases. ias.ac.inwhiterose.ac.uk The reaction involves the migration of a halogen atom from one position to another on the aromatic ring. acs.orgthieme-connect.com This process is typically initiated by deprotonation of the ring by a strong base (e.g., LDA), followed by a series of halogen-metal exchange steps that ultimately lead to a thermodynamically more stable lithiated intermediate. ias.ac.inwhiterose.ac.uk

For this compound, a halogen dance reaction could potentially be induced by treatment with LDA. This would likely involve initial deprotonation at the C3 position, followed by an intramolecular rearrangement to move the bromine atom to the 3-position, yielding a 3-bromo-2-lithio intermediate. Quenching this intermediate with an electrophile would result in a 3-bromo-2-substituted product, effectively allowing for functionalization at a position not accessible through direct substitution. The ability to control this rearrangement provides a powerful tool for achieving non-classical substitution patterns on the thiophene scaffold. acs.orgacs.org

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in oxidation and reduction reactions is governed by the distinct functionalities present in the molecule: the electron-rich thiophene ring, the naphthalene system, and the carbon-bromine bond. While specific studies on the oxidation and reduction of this particular compound are not extensively documented, its behavior can be inferred from the well-established chemistry of related substituted thiophenes.

Oxidation Chemistry

The primary site for oxidation in this compound is the sulfur atom within the thiophene ring. The oxidation of the thiophene ring can lead to two main products: the corresponding thiophene-S-oxide and the thiophene-S,S-dioxide.

The direct oxidation of thiophenes to their S-oxides is a delicate process, as the S-oxides are often reactive intermediates that can be further oxidized to the more stable S,S-dioxides. mdpi.org The formation of the thiophene-S-oxide from a substituted thiophene is typically achieved using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid or a proton acid like BF₃·Et₂O. mdpi.org These reactions are generally conducted at low temperatures, around -20°C, to prevent over-oxidation. mdpi.org The acid is believed to activate the peracid and also to complex with the resulting thiophene-S-oxide, which decreases the electron density on the sulfur atom and makes it less susceptible to a second oxidation step. mdpi.org

In the absence of an acid, the oxidation of thiophenes with peracids typically yields the thermodynamically more stable thiophene-S,S-dioxides. mdpi.org Another method for preparing thiophene-S-oxides involves the oxidation of 2,5-disubstituted thiophenes with hydrogen peroxide (H₂O₂) in trifluoroacetic acid (CF₃CO₂H) and dichloromethane (B109758) (CH₂Cl₂). rsc.org

The naphthalene ring is generally more resistant to oxidation than the thiophene ring under these conditions. However, under more forcing oxidative conditions, degradation of the aromatic systems could occur.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Co-reagent/Catalyst | Typical Temperature | Likely Product |

| m-CPBA | BF₃·Et₂O | -20°C | This compound-S-oxide |

| H₂O₂ | CF₃CO₂H | - | This compound-S-oxide |

| m-CPBA | None | Room Temperature | This compound-S,S-dioxide |

This table is illustrative and based on general thiophene chemistry, as specific data for this compound is not available.

Reduction Chemistry

The reduction chemistry of this compound offers several potential pathways, primarily centered on the carbon-bromine bond and the thiophene ring.

Reductive Dehalogenation:

The carbon-bromine bond at the 2-position of the thiophene ring is susceptible to reductive cleavage. This "dehalogenation" can be achieved through various methods, including catalytic hydrogenation or using metal-based reducing agents. For instance, related brominated naphthothiophenes have been reduced using reagents like titanium tetrachloride/amine-borane mixtures, although this was in the context of a quinone reduction. chemrxiv.org More classical approaches would involve palladium-catalyzed hydrogenation or the use of active metals like zinc or magnesium, which can also lead to the formation of organometallic intermediates.

Reduction of the Thiophene Ring:

The thiophene ring is an aromatic system and is therefore relatively resistant to reduction. However, under forcing conditions, such as high-pressure hydrogenation with catalysts like Raney nickel, the thiophene ring can be both reduced and desulfurized to yield an alkyl chain. In the case of this compound, this would likely lead to the formation of a substituted naphthalene with a butyl side chain, although the bromine would also be removed in the process.

Electrochemical Reduction:

Electrochemical methods can also be employed to study the reduction of substituted thiophenes. The reduction potentials are influenced by the substituents on the thiophene ring. researchgate.net For this compound, one would expect a reduction process corresponding to the cleavage of the C-Br bond. The naphthalene moiety might also undergo reduction at more negative potentials. In cyclic voltammetry studies of similar compounds, irreversible reduction peaks are often observed, corresponding to the formation of radical anion species. researchgate.net

Table 2: Potential Reduction Reactions of this compound

| Reducing Agent/Method | Target Functionality | Likely Product |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | C-Br bond | 2-(Naphthalen-1-yl)thiophene |

| Active Metals (e.g., Zn, Mg) | C-Br bond | Organometallic intermediate or 2-(Naphthalen-1-yl)thiophene |

| Raney Nickel, H₂ | Thiophene ring and C-Br bond | 1-Butylnaphthalene |

| Electrochemical Reduction | C-Br bond, Aromatic Rings | Stepwise reduction products |

This table is illustrative and based on general principles of thiophene and haloarene chemistry, as specific data for this compound is not available.

Lack of Specific Research Data for this compound Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific, detailed research findings for the chemical compound This compound within the precise application areas outlined in the request.

The provided outline requests information on the compound's role as a:

Precursor in Organic Electronics and Optoelectronics (including as a building block for π-conjugated polymers, a component in OLEDs and OPVs, and a monomer for OFETs).

Scaffold for Fluorescent Probes and Chemosensors.

Ligand in Coordination Chemistry and Metal Complexes.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

While the individual components of the molecule—the brominated thiophene and naphthalene moieties—are well-established building blocks in the fields of organic electronics, sensor technology, and framework materials, there is no readily available published research that specifically details the synthesis, characterization, and performance of materials directly derived from This compound for these applications.

Therefore, the generation of a thorough and informative article with detailed research findings and data tables, as requested, cannot be fulfilled at this time due to the lack of available scientific literature on this specific compound.

Applications in Advanced Organic Materials and Supramolecular Chemistry

Precursor in Catalysis and Asymmetric Synthesis

The chemical compound 2-Bromo-5-(naphthalen-1-yl)thiophene serves as a pivotal precursor in the fields of catalysis and asymmetric synthesis. Its unique structure, which combines a reactive bromothiophene unit with a sterically demanding and electronically distinct naphthalene (B1677914) moiety, makes it a versatile building block for the synthesis of sophisticated ligands and catalysts. The bromine atom on the thiophene (B33073) ring provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

The primary utility of this compound in catalysis lies in its role as a starting material for the synthesis of bespoke ligands for transition metal catalysts. The thiophene and naphthalene components can be further functionalized to introduce specific electronic and steric properties, which are crucial for tuning the activity and selectivity of a catalyst. For instance, the introduction of phosphine (B1218219) or amine groups onto the naphthalene or thiophene rings can create potent bidentate or monodentate ligands for metals like palladium, rhodium, and iridium.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are common methods for derivatizing brominated thiophenes. mdpi.comrsc.orgsemanticscholar.org In a typical Suzuki-Miyaura coupling, this compound can be reacted with a variety of organoboron compounds in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This strategy is widely employed to synthesize conjugated organic materials and complex molecular scaffolds. nih.govrsc.org

| Reaction Type | Catalyst | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 70-95 |

| Stille Coupling | Pd(PPh₃)₄ | - | Toluene | 65-90 |

| Heck Coupling | Pd(OAc)₂ | Et₃N | DMF | 60-85 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 75-98 |

In the realm of asymmetric synthesis, this compound is a valuable scaffold for the development of chiral ligands. The naphthalene unit can be functionalized with chiral auxiliaries or groups that can coordinate to a metal center, creating a chiral environment around the catalytic site. This is essential for controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. The synthesis of atropisomeric ligands, where rotation around a single bond is restricted, is a notable application for naphthalene-containing biaryl systems. nih.gov While direct examples involving this compound are not prevalent in the literature, the principles of ligand design and the synthetic accessibility of such compounds suggest their potential in this area.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Routes

The predominant methods for synthesizing 2-arylthiophenes rely on transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. nih.gov While effective at the lab scale for producing compounds like 2-Bromo-5-(naphthalen-1-yl)thiophene, these methods often present sustainability challenges. Future research must prioritize the development of "green" and more efficient synthetic protocols.

A primary challenge is the reliance on homogeneous palladium catalysts, which can be costly and difficult to separate from the final product, leading to potential contamination and increased waste. researchgate.net A key research direction is the development of heterogeneous catalysts, which can be more easily recovered and reused. mdpi.com Further investigation into ligand-free catalytic systems could also simplify reaction setups and reduce costs. researchgate.net

Moreover, many current syntheses utilize petroleum-derived solvents. Exploring aqueous media for Suzuki coupling reactions has shown promise for other thiophene (B33073) derivatives and represents a vital area of research for this compound. nih.gov Alternative energy sources, such as microwave irradiation, could drastically reduce reaction times and energy consumption compared to conventional heating. nih.gov The application of mechanochemistry, or solvent-free synthesis via grinding, offers a revolutionary approach to minimize waste and energy usage, representing a frontier in the sustainable synthesis of this compound. researchgate.net

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Routes

| Parameter | Conventional Method (e.g., Suzuki Coupling) | Future Sustainable Goal |

|---|---|---|

| Catalyst | Homogeneous Pd(PPh₃)₄ | Heterogeneous, reusable, or ligand-free catalyst |

| Solvent | Anhydrous organic solvents (e.g., Toluene, Dioxane) | Water, or solvent-free (mechanochemistry) |

| Energy Input | Prolonged heating (12-48 hours) | Microwave irradiation, reduced reaction times |

| Byproducts | Organoboron/organotin waste, catalyst residues | Minimized waste, easily recyclable byproducts |

| Atom Economy | Moderate | High |

Exploration of Novel Advanced Materials Applications

The unique combination of thiophene and naphthalene (B1677914) moieties suggests significant potential for this compound as a fundamental component in organic electronics. Thiophene-based materials are well-known for their semiconducting properties, while the naphthalene unit can enhance π-conjugation and influence molecular packing, which is critical for charge transport. ossila.comossila.com

An important unresolved challenge is to move from theoretical potential to practical application. Future work should focus on utilizing this compound as a key monomer in the synthesis of novel conjugated polymers. The bromine atom provides a reactive site for polymerization reactions, such as Suzuki or Stille polycondensation, to create high-performance materials for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). ossila.com

Another promising avenue is its use as an end-capping group for oligothiophenes. ossila.com Attaching this bulky, aromatic group to a conductive oligomer chain could be used to control the material's solubility, thermal stability, and, most importantly, its solid-state morphology and charge carrier mobility. Research has shown that naphthyl end-capped oligothiophenes are good candidates for high-performance organic electronic devices. ossila.com There is also potential for its use in creating donor-acceptor type dye sensitizers for Dye-Sensitized Solar Cells (DSSCs). ossila.com

Table 2: Potential Advanced Material Applications

| Application Area | Role of this compound | Key Molecular Features Utilized |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Monomer for semiconducting polymers; End-capping agent for oligomers | Thiophene backbone (conductivity), Naphthalene unit (π-stacking), Bromine (polymerization site) |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials | Tunable electronic properties, broad absorption spectrum potential |

| Dye-Sensitized Solar Cells (DSSCs) | Building block for D-A-D type dye sensitizers | Conjugated structure for light harvesting and charge transfer |

| Organic Light-Emitting Diodes (OLEDs) | Component in emissive or charge-transport layers | Photoluminescent properties of the naphthalene moiety |

Further Computational Validation and Predictive Modeling for Structure-Function Relationships

While experimental synthesis and testing are crucial, computational chemistry offers a powerful tool for accelerating materials discovery. For many related thiophene derivatives, Density Functional Theory (DFT) has been successfully used to predict molecular geometries, electronic properties, and reactivity. mdpi.comnih.govrroij.com A significant unresolved challenge is the lack of specific, in-depth computational studies on this compound.

Future research should involve comprehensive DFT and time-dependent DFT (TD-DFT) calculations to model its structural and electronic characteristics. Key parameters to be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and the molecular electrostatic potential (MEP). rroij.comresearchgate.net These values are fundamental for predicting a material's potential as a semiconductor, its color, and its sites of reactivity. nih.gov

The ultimate goal is to build robust structure-function relationships. By systematically modeling derivatives of this compound in silico, researchers can predict how modifications to the structure will impact its electronic properties. This predictive power would allow for the rational design of new molecules with properties tailored for specific applications, minimizing the trial-and-error of laboratory synthesis.

Table 3: Key Computational Parameters for Predictive Modeling

| Computational Parameter | Significance in Materials Science |

|---|---|

| HOMO Energy Level (eV) | Relates to the ionization potential and hole-injection/transport properties (p-type character). |

| LUMO Energy Level (eV) | Relates to the electron affinity and electron-injection/transport properties (n-type character). |

| HOMO-LUMO Gap (eV) | Determines the intrinsic conductivity, optical absorption wavelength, and color of the material. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions and chemical reactions. mdpi.com |

| Reorganization Energy | Predicts the efficiency of charge hopping between molecules, a key factor in charge mobility. |

Integration into Complex Supramolecular Architectures and Self-Assembly

The behavior of a single molecule is often different from its collective behavior in a solid-state device. The field of supramolecular chemistry, which studies how molecules organize into larger structures, is critical. The planar and aromatic nature of both the thiophene and naphthalene rings in this compound makes it an ideal candidate for forming ordered assemblies through π-π stacking interactions.

A significant future challenge is to understand and control the self-assembly of this molecule and its derivatives. Research is needed to explore how it can be used as a building block for creating complex, well-defined nanostructures such as nanofibers, ribbons, or crystalline thin films. The ability to control this assembly is paramount for fabricating devices with optimal and anisotropic properties, particularly for charge transport. ossila.com

Furthermore, the rigid, rod-like nature of this molecule suggests its potential use in the design of novel liquid crystalline materials. ossila.com By incorporating it into larger molecular structures, it may be possible to create materials that exhibit liquid crystal phases, which could be used to produce highly ordered films for electronic applications.

Scalable Synthesis and Industrial Applications

For any material to have a real-world impact, it must be producible on a large scale in a cost-effective and reliable manner. A major unresolved challenge for this compound and related materials is the transition from small-scale laboratory synthesis to industrial production.

Future research must focus on developing scalable synthetic routes that address the limitations of current methods. This includes overcoming the high cost and potential toxicity of palladium catalysts, managing large volumes of solvents, and developing purification techniques that are effective and economical at scale. researchgate.net The development of flow chemistry processes, where reactants are continuously combined in a reactor, presents a promising alternative to traditional batch processing, offering better control, higher efficiency, and greater safety for large-scale production.

The successful scalable synthesis of this compound would open the door to its use in industrial applications such as printed electronics, large-area solar films, and solid-state lighting, where material availability and cost are critical factors.

Q & A

Basic Question

- X-ray crystallography : Use SHELXL for refinement (resolution < 1.0 Å) to resolve bromine and sulfur positions. ORTEP-3 can visualize thermal ellipsoids and confirm planarity of the thiophene-naphthalene system .

- NMR : H and C NMR (CDCl₃) reveal coupling patterns. For example, the thiophene β-proton resonates at δ 7.15–7.39 ppm, while naphthalene protons appear as multiplets at δ 7.12–8.39 ppm .

- Mass spectrometry : HRMS (ESI or EI) confirms molecular ions (e.g., m/z 395.3 [M⁺] for derivatives) .

Advanced Question

Electronic properties are probed via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis spectroscopy (λₐᵦₛ ~300–400 nm). Computational studies (MP2/6-311G**) predict bond lengths (C–S: 1.71 Å) and vibrational modes (C–Br stretch: 560 cm⁻¹). Discrepancies between experimental (X-ray) and theoretical geometries (e.g., dihedral angles) may indicate intermolecular interactions .

What are the key applications of this compound in materials science and medicinal chemistry?

Basic Question

- Organic electronics : Acts as a building block for semiconducting polymers (e.g., PBTTT derivatives) in thin-film transistors (TFTs). The bromine enables further functionalization for tuning charge mobility .

- Pharmaceutical intermediates : Used in HCV NS5B polymerase inhibitors and α7 nicotinic acetylcholine receptor ligands. The naphthalene moiety enhances π-stacking in bioactive conformations .

Advanced Question

In photocatalysis, its derivatives (e.g., thiophene dioxide) show enhanced charge separation in TiO₂/SiO₂ composites for oxidative desulfurization. For biomedical applications, structure-activity relationship (SAR) studies reveal that bromine substitution at the 2-position improves metabolic stability compared to chloro analogs .

How can contradictions in spectroscopic data be resolved during characterization?

Advanced Question

Contradictions may arise from solvent effects or impurities. For example:

- NMR shifts : DMSO-d₆ vs. CDCl₃ can alter proton environments (e.g., CONH groups at δ 11.82 ppm in DMSO shift upfield in CDCl₃) .

- IR bands : Thiophene C=C stretches (1596 cm⁻¹) may overlap with carbonyl signals. Use deuterated solvents and baseline correction to isolate peaks .

- XRD vs. computational models : Discrepancies in bond lengths (e.g., C–Br: 1.89 Å experimental vs. 1.92 Å theoretical) require refinement of dispersion corrections in DFT .

What methodologies are recommended for analyzing catalytic activity in cross-coupling reactions involving this compound?

Advanced Question

- Kinetic studies : Monitor reaction progress via GC-MS or F NMR (for fluorinated analogs). Turnover frequencies (TOF) > 500 h⁻¹ indicate efficient Pd catalysis .

- Leaching tests : ICP-MS detects Pd traces (<1 ppm) post-reaction to confirm heterogeneous vs. homogeneous mechanisms.

- Substrate scope : Test aryl boronic acids with varying electronic profiles (e.g., electron-deficient vs. -rich). Meta-substituted boronic acids often show lower yields due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.